molecular formula C16H36N2 B14637610 N~1~-Dodecylbutane-1,4-diamine CAS No. 53860-66-5

N~1~-Dodecylbutane-1,4-diamine

Cat. No.: B14637610
CAS No.: 53860-66-5
M. Wt: 256.47 g/mol
InChI Key: FNOMOLVTRWMYBZ-UHFFFAOYSA-N
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Description

N~1~-Dodecylbutane-1,4-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of a long dodecyl chain attached to a butane backbone with two amine groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Dodecylbutane-1,4-diamine typically involves the reaction of dodecylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the carbon atoms bonded to the bromine atoms, resulting in the formation of the desired diamine compound.

Industrial Production Methods

Industrial production of N1-Dodecylbutane-1,4-diamine may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, controlled temperatures, and pressures to optimize yield and purity. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-Dodecylbutane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

N~1~-Dodecylbutane-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Dodecylbutane-1,4-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, affecting their structure and function. The long dodecyl chain allows the compound to interact with lipid membranes, potentially disrupting their integrity and leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediamine: A simpler diamine with a shorter carbon chain.

    N~1~-Hexylbutane-1,4-diamine: Similar structure but with a shorter hexyl chain.

    N~1~-Octylbutane-1,4-diamine: Similar structure but with an octyl chain.

Uniqueness

N~1~-Dodecylbutane-1,4-diamine is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobic interactions, making it more effective in applications involving lipid membranes and hydrophobic environments.

Properties

CAS No.

53860-66-5

Molecular Formula

C16H36N2

Molecular Weight

256.47 g/mol

IUPAC Name

N'-dodecylbutane-1,4-diamine

InChI

InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17/h18H,2-17H2,1H3

InChI Key

FNOMOLVTRWMYBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCCCN

Origin of Product

United States

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